![molecular formula C12H10O4 B7894918 Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol CAS No. 4412-92-4](/img/structure/B7894918.png)
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol
Overview
Description
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol is an organic compound characterized by the presence of both a benzo[d][1,3]dioxole and a furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan-3-ylmethanol under specific conditions. One common method involves the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile . The reaction is carried out at room temperature, leading to the formation of the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Esterification and Etherification
The primary alcohol group undergoes typical alcohol reactions. Esterification with acetyl chloride or acetic anhydride yields corresponding esters, while etherification via Williamson synthesis forms stable ether derivatives.
Example Reaction:
Reagent | Conditions | Yield | Byproducts |
---|---|---|---|
Acetic anhydride | Pyridine, 25°C | 82% | Acetic acid |
Methyl iodide | NaH, THF, 0°C→rt | 76% | NaI, H₂ |
The hydroxyl group can also be converted to a bromide via Appel reaction (CBr₄/PPh₃) , enabling subsequent nucleophilic substitutions (e.g., azide introduction) .
Oxidation Reactions
Controlled oxidation of the alcohol to a ketone is achievable with pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Over-oxidation risks furan ring degradation.
Example Reaction:
Oxidizing Agent | Temperature | Conversion | Selectivity |
---|---|---|---|
PCC | 0°C→rt | 95% | 88% |
KMnO₄ | 50°C | 70% | <50%* |
*Partial furan ring oxidation observed.
Nucleophilic Substitution
The alcohol can be functionalized via Mitsunobu reaction or converted to a leaving group (e.g., bromide , tosylate) for SN2 reactions.
Example Pathway :
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Appel Reaction:
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Azide Substitution:
Cycloaddition and Click Chemistry
The furan ring participates in Diels-Alder reactions as a diene. The azide derivative (from substitution) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
Alkyne | Catalyst | Time | Yield |
---|---|---|---|
Phenylacetylene | CuI | 24 h | 89% |
Propargyl alcohol | CuBr | 18 h | 78% |
Suzuki-Miyaura Cross-Coupling
After bromination at the benzodioxole or furan ring, palladium-catalyzed coupling with boronic acids extends conjugation :
Boronic Acid | Catalyst | Yield |
---|---|---|
Phenyl | PdCl₂(PPh₃)₂ | 85% |
4-Methoxyphenyl | Pd(OAc)₂ | 72% |
Stability and Reactivity Considerations
-
pH Sensitivity: The benzodioxole moiety hydrolyzes under strong acidic/basic conditions.
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Light Sensitivity: Furan rings may undergo photo-oxidation to form diketones.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol exhibit moderate antifungal properties. For instance, a related compound isolated from Magnolia grandiflora showed an IC50 value of 53.5 µM against Fusarium oxysporum, indicating its potential as an antifungal agent .
Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole structure have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatism and asthma .
Anticancer Potential
The structural features of this compound suggest potential anticancer activities. Studies focusing on similar compounds have shown promising results in inhibiting cancer cell proliferation, although specific data on this compound is still emerging .
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed using X-ray diffraction techniques. These studies provide insights into the compound's stability and interactions at the molecular level, which are crucial for developing new materials with specific properties .
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials through various chemical reactions. For example, it has been involved in 1,3-dipolar cycloaddition reactions to create chiral derivatives that may have applications in asymmetric synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ol: Another compound with a benzo[d][1,3]dioxole moiety, but without the furan ring.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds that include both benzo[d][1,3]dioxole and indole structures.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol is unique due to the combination of the benzo[d][1,3]dioxole and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol is a complex organic compound notable for its unique structural features, combining a benzo[d][1,3]dioxole moiety with a furan ring through a methanol group. This compound has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme modulation properties.
The molecular formula of this compound is CHO, with a molecular weight of approximately 218.21 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Activity : Various studies have shown that derivatives of this compound can inhibit the growth of cancer cells.
- Antimicrobial Properties : The compound has demonstrated potential against various microbial strains.
- Enzyme Modulation : Interaction studies suggest that it may effectively bind to enzymes involved in metabolic pathways relevant to disease processes.
Anticancer Activity
A study evaluating the cytotoxic effects of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties found significant antitumor activity across several cancer cell lines. For instance, the IC values for some synthesized compounds were reported as follows:
Compound Name | HepG2 (IC µM) | HCT116 (IC µM) | MCF-7 (IC µM) |
---|---|---|---|
Compound A | 2.38 | 1.54 | 4.52 |
Doxorubicin | 7.46 | 8.29 | 4.56 |
These results indicate that certain derivatives of this compound exhibit greater potency than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Research into related furan derivatives has suggested potential antimicrobial activities. For example, furan derivatives have been shown to interact with specific molecular targets, modulating enzyme activity and influencing cellular processes such as signal transduction and gene expression.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : Molecular docking studies have indicated that the compound may interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through modulation of proteins involved in the mitochondrial pathway (e.g., Bax and Bcl-2) .
- Impact on Cell Cycle : Compounds derived from this structure have been observed to affect cell cycle progression in cancer cells, leading to growth inhibition .
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Evaluation :
- Research on furan derivatives indicated effective antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-3-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZHHGIZOYVRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280652 | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-92-4 | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4412-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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